molecular formula C5H8F3N B3026811 (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine CAS No. 1131737-04-6

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine

Cat. No. B3026811
M. Wt: 139.12
InChI Key: DMWCDCMZMZULIE-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine, also known as CTFEA, is a chiral amine that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has a unique structure with a cyclopropyl group and three fluorine atoms attached to the nitrogen atom. CTFEA has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

  • Research on 1-Methylcyclopropene (1-MCP):

    • Blankenship and Dole (2003) reviewed the action, application, and effects of 1-MCP, a plant growth regulator that inhibits ethylene effects in fruits, vegetables, and floriculture crops. This compound helps in understanding the role of ethylene in plants and has various applications in prolonging the shelf life and maintaining the quality of agricultural products (Blankenship & Dole, 2003).
    • Watkins (2006) discussed the commercialization of 1-MCP and its rapid adoption by the apple industry, highlighting its potential benefits and limitations for commercialization in other fruits and vegetables. The review also outlines the physiological and biochemical responses of fruits and vegetables to 1-MCP, providing insights into its role in ripening and senescence processes (Watkins, 2006).
  • Advances in Molecular Modeling:

    • Zhao et al. (2016) presented an overview of research outputs on molecular modeling in cyclodextrins, focusing on their structural, dynamic, and energetic features. This review could provide insights into molecular modeling techniques that might be applicable to studying the structure and potential applications of "(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine" (Zhao et al., 2016).
  • Solid-state NMR Spectroscopy:

    • Bryce and Sward (2006) reviewed the solid-state nuclear magnetic resonance (SSNMR) data for quadrupolar halogens, including chlorine, bromine, and iodine. This review provides a comprehensive understanding of the isotropic chemical shifts, quadrupolar coupling constants, and other information on the CS and EFG tensors for these halogens in various compounds, which could be relevant for studying the structural aspects of "(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine" using SSNMR techniques (Bryce & Sward, 2006).

Future Directions

: Oakwood Chemical : ChemicalBook : eMolecules

properties

IUPAC Name

(1R)-1-cyclopropyl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWCDCMZMZULIE-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241379
Record name (αR)-α-(Trifluoromethyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine

CAS RN

1131737-04-6
Record name (αR)-α-(Trifluoromethyl)cyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131737-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-(Trifluoromethyl)cyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Reactant of Route 3
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Reactant of Route 4
Reactant of Route 4
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Reactant of Route 5
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine
Reactant of Route 6
(1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.